

Comprehensive literature review of 3-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzonitrile

Cat. No.: B1632440

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-2-nitrobenzonitrile** for Advanced Research and Development

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Chloro-2-nitrobenzonitrile**, a pivotal intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development and material science, this document delves into the compound's synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of 3-Chloro-2-nitrobenzonitrile

3-Chloro-2-nitrobenzonitrile (CAS No. 34662-28-7) is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis.^[1] Its structure, featuring a benzonitrile core substituted with both a chloro and a nitro group, offers multiple reactive sites. This unique arrangement of electron-withdrawing groups (EWG) dictates its chemical behavior, making it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2][3]} The strategic placement of the nitro, chloro, and cyano functionalities allows for a wide array of chemical transformations, enabling the construction of diverse molecular scaffolds.^[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of **3-Chloro-2-nitrobenzonitrile** are confirmed through its distinct physicochemical properties and spectroscopic data.

Physical and Chemical Properties

The following table summarizes the key properties of **3-Chloro-2-nitrobenzonitrile**, essential for experimental design and safety considerations.

Property	Value	Source(s)
CAS Number	34662-28-7	[4][5][6]
Molecular Formula	C ₇ H ₃ ClN ₂ O ₂	[5][7]
Molecular Weight	182.56 g/mol	[1][5]
Appearance	Solid	[7]
Purity	≥96%	[5]
Storage	Store at room temperature in a dry place.	[1][5]
SMILES	N#CC1=CC=CC(Cl)=C1-- INVALID-LINK--=O	[5]
InChI Key	HXBSPURMEQYSSS- UHFFFAOYSA-N	[7]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for verifying the structure of the molecule. While a comprehensive spectral database for this specific isomer is not readily available in the initial search, typical spectral characteristics can be inferred from related compounds. Key analytical techniques for characterization would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the substitution pattern on the aromatic ring. ChemicalBook indicates the

availability of NMR spectra for this compound.[8]

- Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for the nitrile (-C≡N) group (around 2230 cm^{-1}) and the nitro (-NO₂) group (asymmetric and symmetric stretches around 1530 cm^{-1} and 1350 cm^{-1} , respectively).[9]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) at m/z 182, corresponding to the molecular weight.[10]

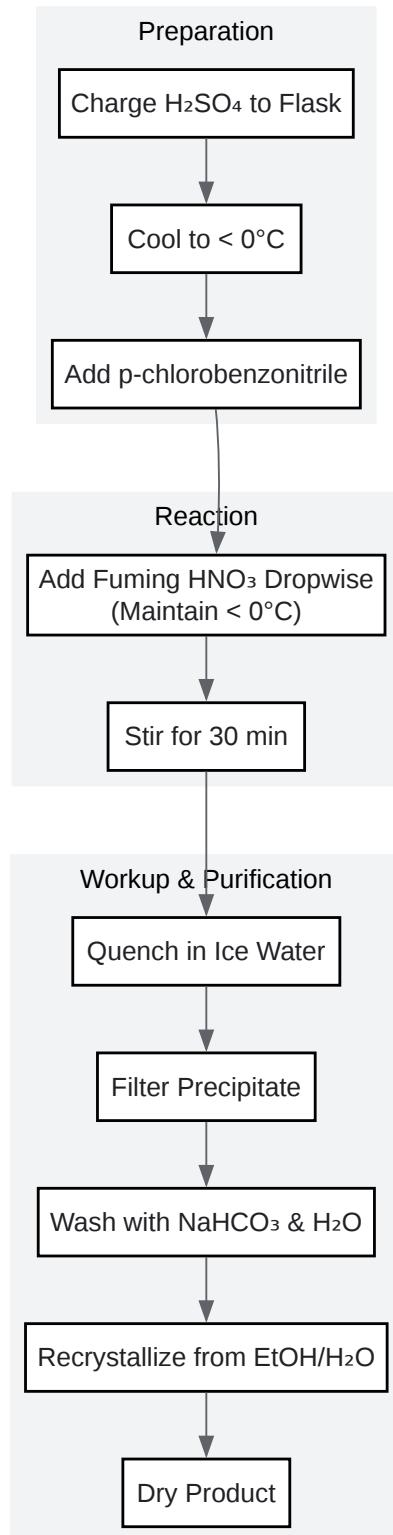
Synthesis and Production

While specific, detailed industrial synthesis routes for **3-Chloro-2-nitrobenzonitrile** are often proprietary, plausible synthetic pathways can be devised based on fundamental organic chemistry principles. A common strategy for synthesizing substituted nitrobenzonitriles involves the nitration of a suitable precursor.

For instance, the synthesis of the related isomer, 4-Chloro-3-nitrobenzonitrile, is achieved via the nitration of p-chlorobenzonitrile using fuming nitric acid and concentrated sulfuric acid at low temperatures.[11] This highlights a general and powerful method for introducing a nitro group onto a pre-existing benzonitrile scaffold.

Representative Laboratory Synthesis Protocol (for an Isomer)

The following is a well-documented protocol for the synthesis of 4-Chloro-3-nitrobenzonitrile, which illustrates the experimental logic applicable to the synthesis of such compounds.[11]

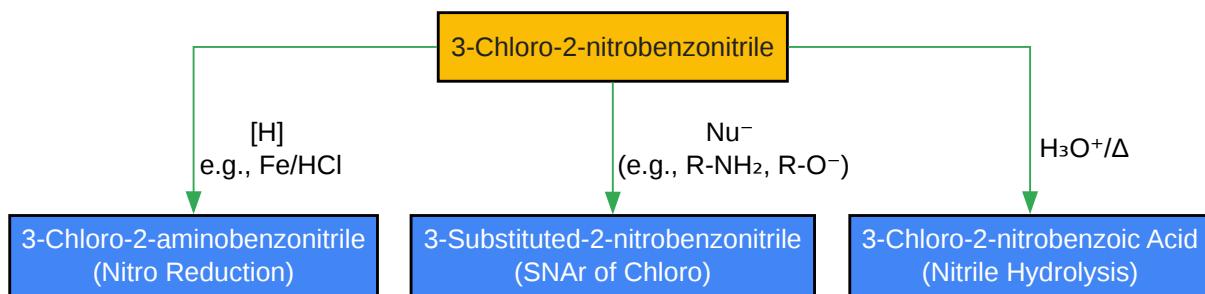

Objective: To synthesize 4-Chloro-3-nitrobenzonitrile via electrophilic nitration of p-chlorobenzonitrile.

Causality: The choice of concentrated sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at 0°C to control the exothermic reaction and to minimize the formation of dinitrated byproducts.

Methodology:

- Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.
- Cooling: Cool the flask in an ice bath to maintain a temperature below 0°C.
- Substrate Addition: Slowly add p-chlorobenzonitrile (4.79 g, 40.1 mmol) to the cooled sulfuric acid and stir until completely dissolved.
- Nitrating Agent Addition: Slowly add 95% fuming nitric acid (4.0 g, 63 mmol) dropwise over 1 hour, ensuring the temperature remains below 0°C.
- Reaction Progression: After the addition is complete, continue stirring at low temperature for an additional 30 minutes.
- Workup: Slowly pour the reaction mixture into 100 mL of ice water. A white solid will precipitate.
- Purification: Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.
- Final Product: Recrystallize the crude solid from an 80% ethanol/water solution and dry at 60°C to obtain the pure product.

Workflow: Synthesis of a Chloro-Nitrobenzonitrile


[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing a chloro-nitrobenzonitrile.

Chemical Reactivity and Key Transformations

The synthetic utility of **3-Chloro-2-nitrobenzonitrile** stems from the distinct reactivity of its three functional groups. The presence of two strong electron-withdrawing groups (nitro and cyano) significantly influences the reactivity of the aromatic ring and the chloro substituent.

- Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as iron powder in acidic medium (Bechamp reduction) or catalytic hydrogenation.[12] This transformation is fundamental for introducing a key nucleophilic site, opening pathways to a vast number of derivatives like amides, sulfonamides, and heterocyclic compounds.
- Transformation of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH).[11] It can also be converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, by reacting with sodium azide.[11]
- Nucleophilic Aromatic Substitution (S_nAr) of the Chloro Group: The chloro substituent is activated towards S_nAr by the ortho- and para-directing electron-withdrawing nitro and cyano groups. However, in **3-Chloro-2-nitrobenzonitrile**, the chloro group is meta to the cyano group, which provides less activation compared to an ortho or para relationship. The ortho-nitro group, however, strongly activates the chlorine for displacement by nucleophiles. This allows for the introduction of various functionalities, such as amino, alkoxy, or thioether groups, by reacting with appropriate nucleophiles.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **3-Chloro-2-nitrobenzonitrile**.

Applications in Drug Development and Agrochemicals

3-Chloro-2-nitrobenzonitrile is primarily utilized as a key intermediate in the synthesis of more complex, high-value molecules.

- **Pharmaceutical Synthesis:** It serves as a building block for active pharmaceutical ingredients (APIs).^{[1][2]} The ability to selectively modify its functional groups allows medicinal chemists to construct novel compounds with potential therapeutic activities, including anti-inflammatory and anti-cancer properties.^{[2][13]} The nitrobenzamide core, which can be derived from this intermediate, is a feature in many biologically active molecules.^[13]
- **Agrochemical Industry:** This compound is a precursor in the development of modern pesticides, herbicides, and fungicides.^{[1][3]} Its structure contributes to the creation of effective crop protection agents that can help improve agricultural yields.^[1]
- **Dyes and Pigments:** The chromophoric nitro group and the versatile benzonitrile structure make it a useful starting material in the synthesis of specialty dyes and pigments for textiles and other materials.^{[1][3]}

Safety, Handling, and Disposal

As with any reactive chemical intermediate, proper handling of **3-Chloro-2-nitrobenzonitrile** is paramount. The following information is synthesized from available Safety Data Sheets (SDS).

- **Hazard Identification:** This compound is generally classified as harmful if swallowed or inhaled and may cause skin and serious eye irritation.^{[14][15][16]}
- **Personal Protective Equipment (PPE):** Always wear appropriate protective gloves, clothing, and eye/face protection.^{[14][17]} Work should be conducted in a well-ventilated area or under a chemical fume hood.^[14]
- **First Aid Measures:**

- Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14][15]
- Skin: Wash off immediately with soap and plenty of water.[14][15]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14][16]
- Ingestion: Clean mouth with water and seek medical attention.[14][16]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[14][17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

3-Chloro-2-nitrobenzonitrile is a synthetically valuable intermediate whose importance is defined by the strategic interplay of its chloro, nitro, and cyano functional groups. Its controlled reactivity allows for the sequential or selective modification of the molecule, providing access to a wide range of complex derivatives. For professionals in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's properties, reactivity, and handling is essential for leveraging its full potential in creating next-generation chemical innovations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-2-nitrobenzonitrile [myskinrecipes.com]
- 2. htdchem.com [htdchem.com]
- 3. nbino.com [nbino.com]
- 4. 3-Chloro-2-nitrobenzonitrile | 34662-28-7 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]
- 6. 3-Chloro-2-nitrobenzonitrile | 34662-28-7 | JBA66228 [biosynth.com]
- 7. 3-Chloro-2-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 8. 3-Chloro-2-nitrobenzonitrile(34662-28-7) 1H NMR [m.chemicalbook.com]
- 9. scielo.br [scielo.br]
- 10. 3-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 602717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Comprehensive literature review of 3-Chloro-2-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632440#comprehensive-literature-review-of-3-chloro-2-nitrobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com